molecular formula C24H18N2 B5356889 1,3-diphenyl-1,2-dihydrobenzo[f]quinazoline

1,3-diphenyl-1,2-dihydrobenzo[f]quinazoline

Cat. No.: B5356889
M. Wt: 334.4 g/mol
InChI Key: RLLZDIXPNCTESL-UHFFFAOYSA-N
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Description

1,3-Diphenyl-1,2-dihydrobenzo[f]quinazoline is a heterocyclic compound that belongs to the quinazoline family

Properties

IUPAC Name

1,3-diphenyl-1,4-dihydrobenzo[f]quinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N2/c1-3-10-18(11-4-1)23-22-20-14-8-7-9-17(20)15-16-21(22)25-24(26-23)19-12-5-2-6-13-19/h1-16,23H,(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLLZDIXPNCTESL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C3=C(C=CC4=CC=CC=C43)NC(=N2)C5=CC=CC=C5
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701346814
Record name 1,3-Diphenyl-1,2-dihydrobenzo[f]quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701346814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60708-98-7
Record name 1,3-Diphenyl-1,2-dihydrobenzo[f]quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701346814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-diphenyl-1,2-dihydrobenzo[f]quinazoline typically involves the cyclization of appropriate precursors. One common method includes the reaction of N-arylacylimido chlorides with aromatic nitriles in the presence of aluminum chloride (AlCl3) as a catalyst . This reaction proceeds under reflux conditions, leading to the formation of the desired quinazoline derivative.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

1,3-Diphenyl-1,2-dihydrobenzo[f]quinazoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinazoline derivatives with different substituents.

    Reduction: Reduction reactions can lead to the formation of dihydroquinazoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the quinazoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents introduced.

Scientific Research Applications

1,3-Diphenyl-1,2-dihydrobenzo[f]quinazoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-diphenyl-1,2-dihydrobenzo[f]quinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including the inhibition of cell proliferation, modulation of immune responses, and alteration of metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

    Quinazoline: A simpler structure with similar biological activities but lacks the additional phenyl groups.

    1,2-Dihydroquinazoline: Shares the dihydroquinazoline core but without the phenyl substitutions.

    1,3-Diphenylquinazoline: Similar structure but without the dihydro component.

Uniqueness

1,3-Diphenyl-1,2-dihydrobenzo[f]quinazoline is unique due to its fused benzene and quinazoline rings, along with the presence of two phenyl groups. These structural features contribute to its distinct electronic properties and potential for diverse applications in medicinal chemistry and materials science.

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